[1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol
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Overview
Description
[1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol: is an organic compound with the molecular formula C11H14O2 It is a cyclopropyl derivative that contains both hydroxymethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, followed by hydroxymethylation. One common method involves the reaction of phenylcyclopropane with formaldehyde in the presence of a base to introduce the hydroxymethyl groups .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the phenyl group can engage in π-π interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Cyclopropylmethanol: A simpler analog without the phenyl group.
Phenylcyclopropane: Lacks the hydroxymethyl group.
Cyclopropylphenylmethanol: Similar structure but with different functional groups.
Uniqueness:
Structural Features: The combination of hydroxymethyl and phenyl groups on a cyclopropyl ring makes [1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol unique.
Reactivity: The presence of both hydroxymethyl and phenyl groups can lead to unique reactivity patterns not observed in simpler analogs.
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
[1-(hydroxymethyl)-2-phenylcyclopropyl]methanol |
InChI |
InChI=1S/C11H14O2/c12-7-11(8-13)6-10(11)9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2 |
InChI Key |
VAXCXWNVPTZKLC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(CO)CO)C2=CC=CC=C2 |
Origin of Product |
United States |
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